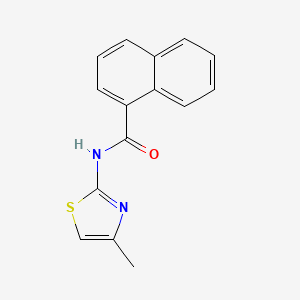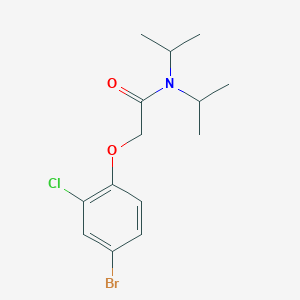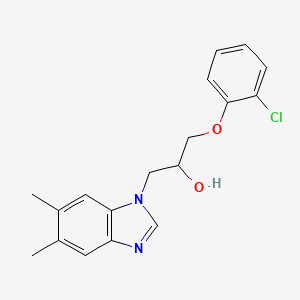
N-(4-methyl-1,3-thiazol-2-yl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-3-phenylpropanamide” is a compound with the linear formula C13H12N2O2S . Another related compound, “N,4-dimethyl-1,3-thiazol-2-amine”, has the molecular weight of 128.2 . These compounds are part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, N-(4-methyl-5-(4-((substituted phenylamino) methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl) benzamides have been synthesized and their structures were assigned based on IR, 1H NMR, 13C NMR, and mass spectral data .Applications De Recherche Scientifique
Antioxidant Applications
Thiazole derivatives, including N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide, have been studied for their potential antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases. The thiazole core of the compound may contribute to its ability to neutralize free radicals and protect cells from damage .
Analgesic and Anti-inflammatory Applications
Compounds with a thiazole moiety have been reported to exhibit analgesic and anti-inflammatory activities. This makes them valuable in the development of new pain relief medications and treatments for inflammatory conditions. The specific structure of N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide could be optimized to enhance these properties .
Antimicrobial and Antifungal Applications
The thiazole ring is a common feature in many antimicrobial and antifungal agents. Research into N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide could lead to the development of new drugs to treat infections caused by bacteria and fungi, addressing the growing concern of antibiotic resistance .
Antiviral Applications
Thiazole derivatives have shown promise as antiviral agents. The exploration of N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide in this field could contribute to the creation of novel treatments for viral infections, including those caused by emerging and re-emerging viruses .
Antitumor and Cytotoxic Applications
Some thiazole compounds have demonstrated potent effects on human tumor cell lines, suggesting their potential as anticancer agents. The cytotoxic activity of N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide could be investigated to develop new cancer therapies with fewer side effects .
Neuroprotective Applications
Thiazoles are also being studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The specific attributes of N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide might be harnessed to protect neuronal cells and improve cognitive functions .
Agricultural Applications
In agriculture, thiazole derivatives can serve as the basis for developing new herbicides and fungicides. The herbicidal and fungicidal activities of compounds like N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide could be optimized to enhance crop protection while minimizing environmental impact .
Industrial Applications
Thiazole-based compounds have applications in various industrial processes, such as in the synthesis of dyes, pigments, and vulcanization accelerators. The chemical properties of N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide could be exploited in these areas to improve efficiency and product quality .
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Propriétés
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-9-19-15(16-10)17-14(18)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUXAKHBEZTRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (3-{[(3R*,4R*)-3-hydroxy-4-(4-morpholinyl)-1-piperidinyl]methyl}-1H-indol-1-yl)acetate](/img/structure/B5231041.png)
![4-benzyl-1-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanoyl]piperidine](/img/structure/B5231053.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5231062.png)
![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5231066.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5231074.png)
![diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate](/img/structure/B5231080.png)

![N-[2-(3-chlorophenyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5231119.png)
![N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5231144.png)

![5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231152.png)
![3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5231164.png)